Natamycin

Vue d'ensemble

Description

Natamycin is a natural antimicrobial peptide produced by strains of Streptomyces natalensis. It is predominantly used as an antifungal preservative in various food products such as yogurt, sausages, juices, and wines . It is recognized as a safe ingredient for food applications and has been utilized as a bio-preservative due to its effectiveness in inhibiting the growth of molds and yeasts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Natamycin is produced through the fermentation of Streptomyces natalensis or Streptomyces gilvosporeus in a medium containing a carbon source and a fermentable nitrogen source . The fermentation broth is then acidified to pH 3.0, and butanol is used to extract this compound. The extract undergoes precipitation, further extractions, and spray drying to obtain the final product .

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing fermentation conditions to maximize yield. This includes controlling parameters such as temperature, pH, and nutrient concentration. The process is designed to ensure high purity and efficiency in extracting this compound from the culture broth .

Analyse Des Réactions Chimiques

Types of Reactions: Natamycin undergoes hydrolysis at low pH values, leading to the formation of mycosamine due to the hydrolysis of the glycosidic bond . It is also sensitive to light and can degrade under exposure to ultraviolet light.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (low pH) can lead to the hydrolysis of this compound.

Light Sensitivity: Exposure to ultraviolet light can cause degradation.

Major Products Formed:

Applications De Recherche Scientifique

Food Preservation

Antifungal Properties

Natamycin is primarily recognized for its antifungal properties, making it an effective preservative in the food industry. It inhibits the growth of molds and yeasts, which are common spoilage agents in various food products. Research indicates that this compound is effective against a range of fungi, including Aspergillus, Penicillium, and Candida species. The minimum inhibitory concentrations (MIC) required to inhibit these pathogens typically range from 0.5 to 100 µg/mL depending on the specific organism .

Applications in Food Products

this compound is utilized in numerous food items such as:

- Dairy Products : Effective in yogurt and cheese to prevent spoilage.

- Meat Products : Used in sausages and cured meats to extend shelf life.

- Beverages : Applied in fruit juices and wines to inhibit fungal contamination.

A study demonstrated that a concentration of 50 ppm of this compound could reduce the colony-forming unit (CFU) count of Saccharomyces cerevisiae to less than 10 CFU/mL after 96 hours at room temperature .

Agricultural Applications

Fungal Control in Crops

this compound has been studied for its potential use as a biopesticide in agriculture. It exhibits strong antifungal activity against pathogens affecting crops, such as Neofusicoccum parvum, which causes rot in chestnuts. Research shows that this compound disrupts fungal cell membranes, leading to cell death and reduced infection rates in treated plants .

Case Study: Chestnut Preservation

In a controlled study, chestnut kernels treated with this compound showed significantly lower rates of rot compared to untreated controls. The study quantified the effectiveness of this compound emulsions at various concentrations (200 µg/mL and 1000 µg/mL), demonstrating a marked reduction in the incidence of rot .

Medical Applications

Therapeutic Uses

this compound has also found applications in medicine, particularly as an antifungal treatment for ocular infections such as keratitis caused by fungi like Fusarium and Aspergillus. A clinical case reported successful treatment of a patient with Fusarium keratitis using this compound after other therapies failed .

Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile. Studies show low acute toxicity levels (oral LD50 > 2000 mg/kg) and no significant neurotoxic effects . Furthermore, it has been tested negative for genotoxicity in several assays, affirming its safety for therapeutic use .

Analytical Methods

Detection in Food Products

The determination of this compound levels in food products is crucial for regulatory compliance and safety monitoring. A study developed a reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for quantifying this compound in Turkish yogurt, achieving limits of detection (LOD) at 0.320 mg/kg and limits of quantification (LOQ) at 0.403 mg/kg . This method showcases the importance of analytical techniques in ensuring the safe use of this compound in food.

Summary Table of this compound Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Food Preservation | Dairy products, meats, beverages | Effective against molds/yeasts; MIC ranges from 0.5-100 µg/mL |

| Agriculture | Crop protection | Reduces fungal infections; effective against Neofusicoccum parvum |

| Medical | Ocular antifungal therapy | Effective against keratitis; low toxicity profile |

| Analytical Methods | Detection in food | RP-HPLC method developed; LOD: 0.320 mg/kg |

Mécanisme D'action

Natamycin exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes . This binding prevents ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission, thereby inhibiting fungal growth . Unlike other polyene antibiotics, this compound does not significantly alter membrane permeability but rather disrupts essential cellular processes by targeting ergosterol .

Comparaison Avec Des Composés Similaires

Natamycin is unique among antifungal agents due to its specific mechanism of action and its effectiveness at low concentrations. Similar compounds include:

Nystatin: Another polyene antifungal that binds to ergosterol but primarily alters membrane permeability.

Amphotericin B: A polyene antifungal that also binds to ergosterol and disrupts membrane integrity, leading to cell death.

Pimaricin: Often used interchangeably with this compound, it shares a similar structure and mechanism of action.

This compound stands out due to its minimal impact on membrane permeability and its ability to inhibit fungal growth without causing significant damage to the cell membrane .

Activité Biologique

Natamycin, also known as pimaricin, is a polyene macrolide antibiotic produced by Streptomyces natalensis. It is primarily recognized for its antifungal properties, particularly against yeasts and molds, making it a valuable agent in both food preservation and medical applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound exhibits its antifungal activity through a unique mechanism that involves binding to ergosterol , a vital component of fungal cell membranes. This interaction disrupts membrane integrity, leading to cell death. The following points summarize the key aspects of this compound's mode of action:

- Ergosterol Binding : this compound binds irreversibly to ergosterol, forming a polyene-sterol complex that alters membrane permeability and causes leakage of essential cellular components .

- Cell Membrane Disruption : The formation of this complex inhibits vital processes such as vacuole fusion in yeast cells, which is critical for their survival .

- Minimal Systemic Absorption : Studies indicate that this compound is poorly absorbed in the gastrointestinal tract, with most of the compound being excreted unchanged in feces .

Efficacy in Clinical Applications

This compound has been extensively studied for its efficacy against various fungal infections. A notable clinical study compared the effectiveness of topical 5% this compound against 1% voriconazole in treating mycotic corneal ulcers. The results were promising:

- Study Overview : The study involved 30 patients divided into two groups, with one group receiving this compound and the other receiving voriconazole.

- Results : Both treatments showed significant efficacy, with this compound demonstrating a slightly faster average resolution time (25.86 days) compared to voriconazole (28 days) .

Table 1: Comparison of Treatment Outcomes

| Treatment | Average Healing Time (days) | Complete Resolution (%) |

|---|---|---|

| 5% this compound | 25.86 | 100 |

| 1% Voriconazole | 28 | 93.33 |

Case Studies and Research Findings

Several studies have highlighted this compound's application in different contexts:

- Food Preservation : this compound is widely used as a food preservative due to its antifungal properties. It effectively inhibits mold growth on various food products without affecting their sensory qualities .

- Postharvest Applications : Research demonstrated that this compound significantly reduced fungal infection in chestnut kernels during postharvest storage, showcasing its utility in agricultural settings .

- In Vitro Studies : A study on Neofusicoccum parvum, a pathogenic fungus affecting chestnuts, revealed that this compound effectively disrupted cell membranes and induced oxidative stress responses leading to cell death .

Table 2: In Vitro Efficacy Against Fungal Pathogens

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Neofusicoccum parvum | 0.5 µg/mL | Significant cell membrane disruption |

| Aspergillus spp. | 1 µg/mL | Effective growth inhibition |

| Curvularia spp. | 0.75 µg/mL | Complete eradication observed |

Propriétés

Key on ui mechanism of action |

Like other polyene antibiotics, Natamycin inhibits fungal growth by binding to sterols. Specifically, Natamycin binds to ergosterol in the plasma membrane, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission. This differs from the mechanism of most other polyene antibiotics, which tend to work by altering fungal membrane permeability instead. |

|---|---|

Numéro CAS |

7681-93-8 |

Formule moléculaire |

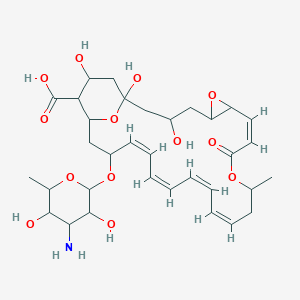

C33H47O13N C33H47NO13 |

Poids moléculaire |

665.7 g/mol |

Nom IUPAC |

(1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid |

InChI |

InChI=1S/C33H47NO13/c1-18-10-8-6-4-3-5-7-9-11-21(45-32-30(39)28(34)29(38)19(2)44-32)15-25-27(31(40)41)22(36)17-33(42,47-25)16-20(35)14-24-23(46-24)12-13-26(37)43-18/h3-9,11-13,18-25,27-30,32,35-36,38-39,42H,10,14-17,34H2,1-2H3,(H,40,41)/b4-3+,7-5+,8-6+,11-9+,13-12+/t18-,19-,20+,21+,22+,23-,24-,25+,27-,28+,29-,30+,32?,33-/m1/s1 |

Clé InChI |

NCXMLFZGDNKEPB-BQGNJOPGSA-N |

SMILES |

CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

SMILES isomérique |

C[C@@H]1C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@@H]3[C@H](O3)/C=C/C(=O)O1)O)O)O)C(=O)O)OC4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O |

SMILES canonique |

CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Apparence |

Solid powder |

Key on ui application |

Natamycin is an antifungal drug for topical ophthalmic administration. It is a tetraene polyene antibiotic derived from Streptomyces natalensis. It possesses in vitro activity against a variety of yeast and filamentous fungi, including Candida, Aspergillus, Cephalosporium, Fusarium and Penicillium. Although the activity against fungi is dose-related, natamycin is predominantly fungicidal. Natamycin is not effective in vitro against gram-positive or gram-negative bacteria. Topical administration appears to produce effective concentrations of natamycin within the corneal stroma but not in intraocular fluid. |

Point d'ébullition |

897.6±65.0 °C at 760 mmHg |

melting_point |

290 °C |

Key on ui other cas no. |

7681-93-8 |

Description physique |

White to creamy-white crystalline powder Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

2.78e-01 g/L |

Stockage |

−20°C |

Synonymes |

Myprozine Natamycin Pimafucin Pimaricin Tennecetin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Unlike other polyene antibiotics like filipin or nystatin, Natamycin doesn't primarily disrupt membrane integrity. Instead, it binds specifically to ergosterol, a key component of fungal cell membranes [, ]. This binding disrupts ergosterol-dependent processes, particularly vacuole fusion, a crucial process for fungal cell function [].

A: this compound's interaction with ergosterol impairs the priming stage of vacuole fusion, ultimately leading to fragmented vacuoles within the fungal cell []. This disruption impacts various cellular processes, including nutrient uptake, and eventually inhibits fungal growth [, ].

A: The molecular formula of this compound is C33H47NO13, and its molecular weight is 665.74 g/mol [].

A: Yes, researchers have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of inclusion complexes between this compound and cyclodextrins []. H NMR shift titrations helped determine the stoichiometry of these complexes [].

A: this compound is highly photosensitive and degrades rapidly upon exposure to ultraviolet (UV) and fluorescent light [, , ]. This sensitivity necessitates protective packaging and storage conditions [, ].

A: Research suggests that the double bonds within the B-ring of ergosterol are crucial for this compound's specific interaction []. This specificity highlights the importance of ergosterol's structural features in this compound's antifungal activity.

A: Formulating this compound into inclusion complexes with cyclodextrins, such as β-cyclodextrin, hydroxypropyl β-cyclodextrin, and γ-cyclodextrin, significantly enhances its aqueous solubility [, ]. These complexes increase solubility without requiring organic solvents or surfactants [, ].

A: Incorporating this compound into packaging materials like antimicrobial films allows for controlled release and potentially enhances its stability and efficacy as a food preservative [].

A: Topical this compound, commonly used for fungal keratitis, exhibits limited ocular penetration []. Research suggests that contact lenses could serve as potential drug delivery systems to improve ocular bioavailability [, ].

A: Researchers are exploring the use of nanocrystals and in situ gels to improve this compound's ocular delivery and efficacy in treating fungal keratitis []. These approaches aim to enhance drug solubility and absorption [].

A: While resistance to this compound in filamentous fungi has not been documented, concerns remain regarding potential resistance development in Candida species, particularly with its use as a food preservative [, ].

A: this compound's low water solubility poses a challenge for ocular delivery [, ]. Researchers are exploring contact lens materials [, ] and nanocrystal formulations [] as potential solutions to enhance this compound's ocular penetration and efficacy.

A: High-Performance Liquid Chromatography (HPLC) with UV detection [, , , ] and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [] are commonly employed techniques for quantifying this compound in various matrices, including food products and biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.